![molecular formula C10H15NO4 B7853662 2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Hydrolysis of the corresponding ester: : Starting with the ester derivative, hydrolysis under acidic or basic conditions can yield the desired compound.
Amide coupling reactions: : Using coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the propargylglycine derivative and the tert-butoxy group.
Protection and deprotection strategies: : Protecting groups such as Boc (tert-butoxycarbonyl) are often used to protect the amino group during synthesis, which is later removed to obtain the final product.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and H2O2.
Reduction: : LiAlH4, H2, and Pd/C catalyst.
Substitution: : Various nucleophiles such as halides, alcohols, or amines.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with different functional groups replacing the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
The compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of protein interactions and enzyme mechanisms.
Medicine: : Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The amino acid derivative can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: : It may be involved in signaling pathways, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid; Boc-D-Propargylglycine: is unique due to its tert-butoxy group and propargylglycine structure. Similar compounds include:
Propargylglycine derivatives: : These compounds share the propargylglycine backbone but may have different substituents.
Boc-protected amino acids: : Other Boc-protected amino acids with different side chains.
Eigenschaften
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-ynyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)5-4-6-11-7-8(12)13/h11H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFJKGHPHHPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CCNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
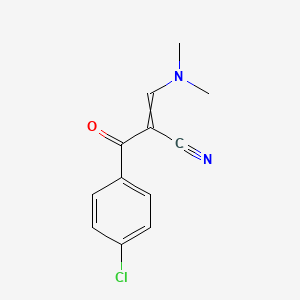
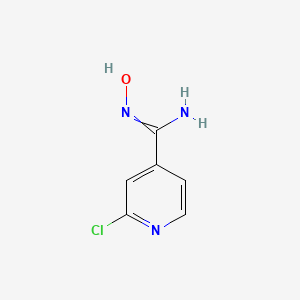
![3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid](/img/structure/B7853604.png)
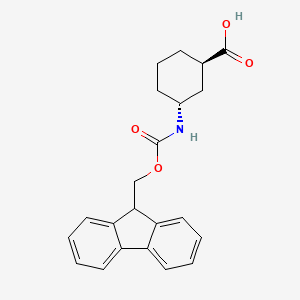
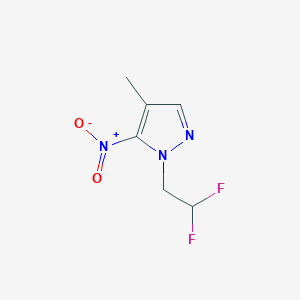
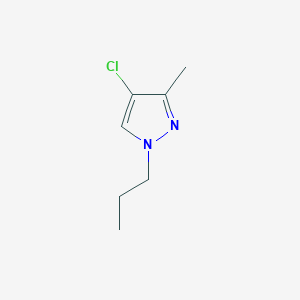

![1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)
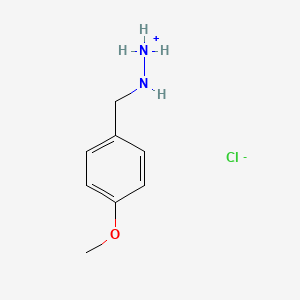
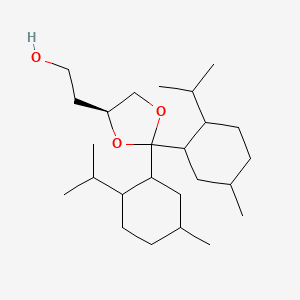
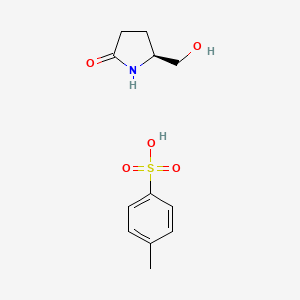

![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)

